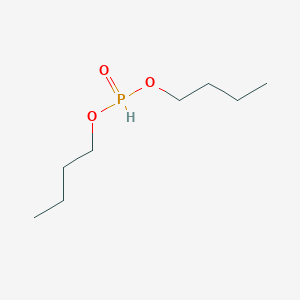
1-Butoxyphosphonoyloxybutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The preparation of dibutoxyphosphinylradical typically involves the generation of phosphorus-centered radicals through the use of radical initiators or photochemical methods. One common approach is the photolysis of dibutoxyphosphine oxide in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), under ultraviolet light . The reaction conditions often require an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of dibutoxyphosphinylradical may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of high-purity reagents and advanced purification techniques is essential to obtain the desired product with high yield and purity .
化学反应分析
Types of Reactions
1-Butoxyphosphonoyloxybutane undergoes various types of chemical reactions, including:
Oxidation: The radical can be oxidized to form dibutoxyphosphine oxide.
Reduction: Reduction reactions can convert the radical back to its parent phosphine compound.
Substitution: The radical can participate in substitution reactions, where it replaces a hydrogen atom in organic molecules.
Common Reagents and Conditions
Common reagents used in reactions involving dibutoxyphosphinylradical include radical initiators like AIBN, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from reactions involving dibutoxyphosphinylradical depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield dibutoxyphosphine oxide, while substitution reactions can produce a variety of organophosphorus compounds .
科学研究应用
1-Butoxyphosphonoyloxybutane has a wide range of scientific research applications, including:
Chemistry: It is used as a reactive intermediate in the synthesis of complex organophosphorus compounds.
Biology: The radical’s reactivity makes it useful in studying biological oxidation-reduction processes.
作用机制
The mechanism of action of dibutoxyphosphinylradical involves its ability to donate or accept electrons, making it a versatile intermediate in various chemical reactions. The radical can interact with molecular targets through electron transfer processes, leading to the formation or cleavage of chemical bonds. This reactivity is crucial in its applications in organic synthesis and materials science .
相似化合物的比较
Similar Compounds
Similar compounds to dibutoxyphosphinylradical include other phosphorus-centered radicals, such as triphenylphosphinylradical and diphenylphosphinylradical .
Uniqueness
1-Butoxyphosphonoyloxybutane is unique due to its specific reactivity and stability, which are influenced by the presence of butoxy groups. These groups provide steric hindrance and electronic effects that enhance the radical’s stability and reactivity compared to other phosphorus-centered radicals .
属性
IUPAC Name |
1-butoxyphosphonoyloxybutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19O3P/c1-3-5-7-10-12(9)11-8-6-4-2/h12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJPGAKRJKLOJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)OCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1809-19-4 |
Source


|
| Record name | Dibutyl phosphite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1809-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
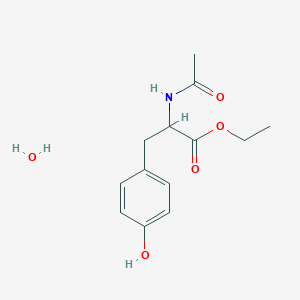
![2-[[2-[[2-[[(2S)-2-azaniumylpropanoyl]amino]acetyl]amino]acetyl]amino]acetate](/img/structure/B7798589.png)
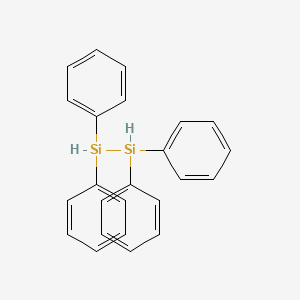
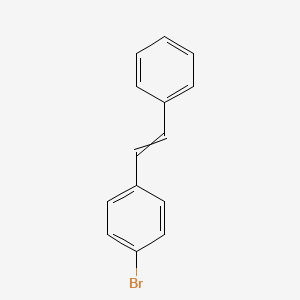
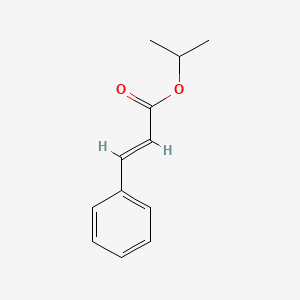

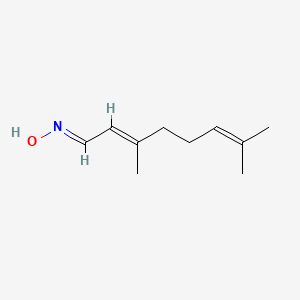
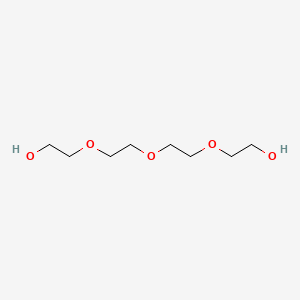
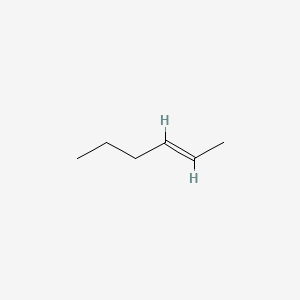
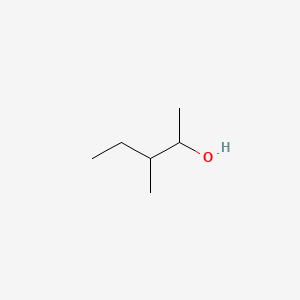
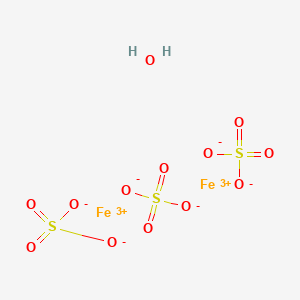
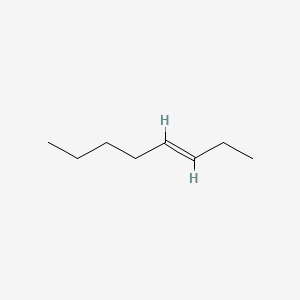
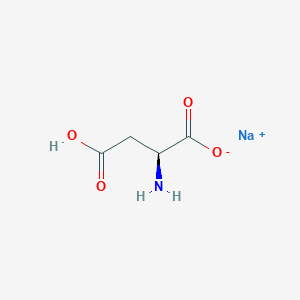
![(2S)-2-azaniumyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate](/img/structure/B7798666.png)
